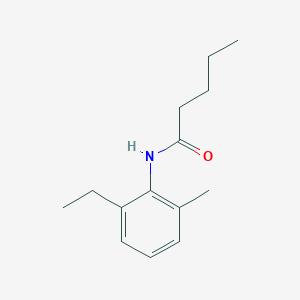

N-(2-ethyl-6-methylphenyl)pentanamide

説明

Structure

3D Structure

特性

分子式 |

C14H21NO |

|---|---|

分子量 |

219.32 g/mol |

IUPAC名 |

N-(2-ethyl-6-methylphenyl)pentanamide |

InChI |

InChI=1S/C14H21NO/c1-4-6-10-13(16)15-14-11(3)8-7-9-12(14)5-2/h7-9H,4-6,10H2,1-3H3,(H,15,16) |

InChIキー |

HTGDBTMUPFYKJJ-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=CC=C1CC)C |

正規SMILES |

CCCCC(=O)NC1=C(C=CC=C1CC)C |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Potential Sensory Applications of N-(2-ethyl-6-methylphenyl)pentanamide

Abstract

The field of sensory modulation is perpetually in search of novel chemical entities capable of eliciting specific sensory experiences, from thermal sensations to analgesia. N-aryl-alkanamides represent a promising class of compounds, with many members known to interact with key sensory receptors, particularly those of the Transient Receptor Potential (TRP) channel family. This technical guide presents a comprehensive exploration of N-(2-ethyl-6-methylphenyl)pentanamide, a molecule of interest due to its structural analogy to known sensory modulators. While direct biological data on this specific compound is sparse, this document leverages established principles of structure-activity relationships (SAR) to build a robust scientific rationale for its investigation. We provide a hypothetical, yet scientifically rigorous, framework for its synthesis, in vitro and in vivo characterization, and potential applications in the pharmaceutical, cosmetic, and food industries. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new frontiers in sensory science.

Introduction and Scientific Rationale

The human sensory system relies on a sophisticated network of neuronal receptors to translate chemical and physical stimuli into perception. Among the most critical of these are the Transient Receptor Potential (TRP) ion channels, which function as primary detectors of temperature, pain, and various chemical irritants.[1][2] The modulation of these channels is a highly sought-after goal for developing novel analgesics, topical cooling or warming agents, and unique flavor compounds.

The chemical structure of N-(2-ethyl-6-methylphenyl)pentanamide, featuring a substituted aromatic ring linked to a medium-length alkyl amide chain, places it within a class of molecules known for interacting with TRP channels.[3] Specifically, the N-aryl-alkanamide scaffold is a well-established pharmacophore for ligands targeting the vanilloid receptor 1 (TRPV1) and the cold and menthol receptor 1 (TRPM8).[4][5]

-

TRPV1 Modulators: Many TRPV1 antagonists, developed for their analgesic potential, consist of an aromatic 'A-region', a propanamide 'B-region', and a second aromatic 'C-region'.[3] While N-(2-ethyl-6-methylphenyl)pentanamide does not perfectly fit this tripartite model, its core structure (substituted phenyl ring and an amide linker) is a foundational element. Alterations in these regions are known to switch activity between agonism and antagonism.[4][6]

-

TRPM8 Modulators: Known TRPM8 agonists, such as WS-12, also feature N-alkylcarbonyl side-chains and cyclic moieties that are critical for potent and selective activation, leading to a cooling sensation.[5][7] The structure of N-(2-ethyl-6-methylphenyl)pentanamide suggests it could occupy the orthosteric menthol binding site located in the transmembrane voltage-sensing-like domain (VSLD) of the TRPM8 channel.[2][8]

Therefore, a strong scientific hypothesis can be formulated: N-(2-ethyl-6-methylphenyl)pentanamide is a candidate modulator of TRP channels, potentially TRPV1 or TRPM8, and warrants a systematic investigation for sensory applications such as analgesia, cooling, or warming. This guide outlines the necessary steps to test this hypothesis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. These properties influence its synthesis, formulation, bioavailability, and interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | PubChem[9] |

| Molecular Weight | 205.30 g/mol | PubChem[9] |

| IUPAC Name | N-(2-ethylphenyl)pentanamide | PubChem[9] |

| XLogP3 (Predicted) | 2.7 | PubChem[9] |

| Hydrogen Bond Donor Count | 1 | PubChem[9] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[9] |

| Rotatable Bond Count | 5 | PubChem[9] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[9] |

Note: The related compound N-(2-ethyl-6-methylphenyl)acetamide is known to be an intermediate in the synthesis of herbicides like Metolachlor.[10][11][12] This industrial relevance suggests that the starting materials for synthesis are likely accessible.

Proposed Mechanism of Action: TRPM8 Modulation

Based on the structure-activity relationships of known cooling agents, we will proceed with the primary hypothesis that N-(2-ethyl-6-methylphenyl)pentanamide acts as a modulator of the TRPM8 ion channel.[5][13] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28 °C) and cooling compounds like menthol.[2]

Agonist binding to the VSLD of the TRPM8 channel is believed to induce a conformational change, leading to the opening of the channel pore (formed by helices S5-S6).[8] This allows an influx of Na⁺ and Ca²⁺ ions, depolarizing the neuron and firing an action potential that is transmitted to the brain and perceived as a cooling sensation.

Synthesis Workflow

The synthesis of N-(2-ethyl-6-methylphenyl)pentanamide can be readily achieved via a standard amidation reaction. The most direct route involves the acylation of 2-ethyl-6-methylaniline with pentanoyl chloride. This method is efficient and utilizes commercially available starting materials.

Detailed Protocol: Synthesis of N-(2-ethyl-6-methylphenyl)pentanamide

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-ethyl-6-methylaniline (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution.

-

Reactant Addition: Cool the flask to 0 °C in an ice bath. Dissolve pentanoyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the pentanoyl chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products. The base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[14]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Causality: The NaHCO₃ wash neutralizes any remaining acid and quenches unreacted pentanoyl chloride.

-

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-ethyl-6-methylphenyl)pentanamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation: A Screening Cascade

To validate the hypothesis of TRP channel modulation, a tiered in vitro screening approach is recommended. This allows for a rapid initial assessment of activity, followed by more detailed mechanistic studies.

Tier 1: Calcium Imaging Assay

This high-throughput assay provides a functional readout of channel activation by measuring changes in intracellular calcium.

-

Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel (hTRPM8) in appropriate media. Plate the cells in 96-well black-walled, clear-bottom plates and grow to ~90% confluency.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 45-60 minutes at 37 °C.

-

Compound Addition: Wash the cells again to remove excess dye. Add varying concentrations of N-(2-ethyl-6-methylphenyl)pentanamide (e.g., from 1 nM to 100 µM) to the wells.

-

Data Acquisition: Measure fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation/emission of ~494/516 nm. Record a baseline fluorescence before compound addition, and then monitor the change in fluorescence over time after addition.

-

Controls & Validation:

-

Positive Control: Use a known TRPM8 agonist like L-(-)-Menthol or Icilin to confirm cell and channel viability.[5][13]

-

Negative Control: Use untransfected HEK293 cells to ensure the response is specific to hTRPM8 expression.

-

Vehicle Control: Use DMSO (or the compound's solvent) to account for any vehicle effects.

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) over baseline (F₀). Plot the peak response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, tested against a known agonist).

Tier 2: Electrophysiology (Patch-Clamp)

For compounds showing activity in the calcium assay, whole-cell patch-clamp electrophysiology provides the gold standard for characterizing ion channel modulation.

-

Cell Preparation: Use the same hTRPM8-expressing HEK293 cells as in Tier 1.

-

Recording: Obtain a whole-cell patch configuration. Clamp the cell membrane at a holding potential of -60 mV.

-

Compound Application: Apply the test compound via a rapid perfusion system. For agonists, application should evoke an inward current. For antagonists, apply the compound first, followed by co-application with a known agonist (e.g., Menthol) to measure the degree of inhibition.

-

Data Analysis: Measure the peak current amplitude in response to the compound. Generate dose-response curves to calculate EC₅₀ or IC₅₀ values with high precision. This technique can also reveal details about the mechanism of action, such as voltage-dependency and kinetics.

Potential Sensory Applications and Future Directions

The results of the in vitro screening will dictate the most promising avenues for application.

-

If identified as a TRPM8 Agonist: The compound could be developed as a cooling agent for use in:

-

Cosmetics & Personal Care: Topical products such as creams, lotions, and balms for a refreshing sensation.

-

Confectionery & Beverages: A novel food additive to impart coolness without a minty flavor profile.

-

Topical Pharmaceuticals: Analgesic rubs for muscle pain, where cooling can provide symptomatic relief.

-

-

If identified as a TRPV1 Modulator:

Future work should focus on establishing a clear structure-activity relationship (SAR).[16][17] By synthesizing analogs—for example, by varying the length of the pentanamide chain (C3 to C8) or altering the substitutions on the phenyl ring—it will be possible to optimize for potency, selectivity, and desirable physicochemical properties for specific applications.

Conclusion

N-(2-ethyl-6-methylphenyl)pentanamide stands as a compelling, yet unexplored, candidate for sensory modulation. Its structural characteristics, grounded in the established pharmacology of N-aryl-alkanamides, provide a strong rationale for its investigation as a TRP channel ligand. The systematic approach outlined in this guide—from logical synthesis to a robust in vitro screening cascade—provides a clear and scientifically rigorous path for elucidating its biological activity. The potential discovery of a novel cooling agent, warming agent, or analgesic underscores the importance of such exploratory research in advancing sensory science and developing next-generation consumer and therapeutic products.

References

-

Journal of Enzyme Inhibition and Medicinal Chemistry. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

-

ResearchGate. Structural series of TRPV1 antagonists (1) and lead antagonist (2). [Link]

-

National Center for Biotechnology Information (PMC). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

-

ResearchGate. Chemical structures of TRPV1 antagonists used in the study. [Link]

-

National Center for Biotechnology Information (PMC). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. [Link]

-

University of the Pacific. Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. [Link]

-

National Center for Biotechnology Information (PMC). Recent Progress in TRPM8 Modulation: An Update. [Link]

-

bioRxiv. TRPM8 protein dynamics correlates with ligand structure and cellular function. [Link]

-

Wikipedia. TRPM8. [Link]

-

National Center for Biotechnology Information (PubChem). N-(2-ethylphenyl)pentanamide. [Link]

-

Cheméo. Chemical Properties of Pentanamide, N-ethyl-N-(3-methylphenyl)-5-bromo. [Link]

-

National Center for Biotechnology Information (PubChem). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. [Link]

-

National Center for Biotechnology Information (PubMed). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. [Link]

-

U.S. Environmental Protection Agency. N-(2-Ethyl-6-nitrophenyl)acetamide Properties. [Link]

-

ChemBK. 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. [Link]

-

National Institute of Standards and Technology. Pentanamide, N-ethyl-N-(3-methylphenyl)-. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

ResearchGate. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. [Link]

-

Amanote Research. Synthesis and Kinetics of the N(2-Methyl-6-Ethyl Phenyl)-1-Methoxypropyl-2-Imine Schiff Base. [Link]

- Google Patents. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide.

-

MDPI. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. [Link]

-

ResearchGate. The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues. [Link]

-

Monash University. Biological activities of meroterpenoids isolated from different sources. [Link]

-

Collaborative Drug Discovery. SAR: Structure Activity Relationships. [Link]

-

ARKAT USA, Inc. An alternative synthetic strategy to construct apixaban analogues. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Agricultural Chemical Production. [Link]

-

ResearchGate. ANALYTICAL AND BIOLOGICAL ACTIVITY STUDY OF ONE OF THE ISOLATED EXTRACTS OF TRUFFLES. [Link]

-

MDPI. Phytochemical Profiling, Isolation, and Pharmacological Applications of Bioactive Compounds from Insects of the Family Blattidae. [Link]

-

U.S. Environmental Protection Agency. 2-Chloro-N-(2-Ethyl-6-Methylphenyl-N-(2-Methoxy-1-Methylethyl) Acetamide Metolachlor: Pesticide Registration Standard. [Link]

-

U.S. Environmental Protection Agency. Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-. [Link]

-

MDPI. Rapid and Selective Sensing of 2,4,6-Trinitrophenol via a Nano-Plate Zn(II)-Based MOF Synthesized by Ultrasound Irradiation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TRPM8 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. N-(2-ethylphenyl)pentanamide | C13H19NO | CID 1721952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. collaborativedrug.com [collaborativedrug.com]

Methodological & Application

synthesis protocol for N-(2-ethyl-6-methylphenyl)pentanamide from 2-ethyl-6-methylaniline

Abstract & Strategic Overview

The synthesis of N-(2-ethyl-6-methylphenyl)pentanamide presents a classic challenge in amide bond formation: nucleophilic attack by a sterically hindered aniline. The starting material, 2-ethyl-6-methylaniline (MEA) , possesses ortho-alkyl substituents that create a "picket fence" effect, significantly reducing the nucleophilicity of the amine nitrogen and impeding the approach to the carbonyl electrophile.

While standard Schotten-Baumann conditions often suffice for unhindered anilines, this protocol prioritizes an Activated Acyl Chloride Pathway enhanced by nucleophilic catalysis (DMAP). This approach drives the reaction to completion despite the steric energy barrier. A secondary "Green Chemistry" route using coupling agents is provided for contexts where acid chlorides are contraindicated.

Core Challenges

-

Steric Hindrance: The 2-ethyl and 6-methyl groups sterically crowd the nitrogen lone pair.

-

Rotational Isomerism: The resulting amide bond may exhibit atropisomerism (restricted rotation), affecting NMR interpretation.

-

Regioselectivity: Not an issue here (mono-amine), but over-acylation (imide formation) is possible if forcing conditions are too aggressive.

Retrosynthetic Logic & Mechanism

The synthesis relies on the acylation of the amine using pentanoyl chloride. The mechanism involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical role of the base in driving the equilibrium.

Figure 1: Mechanistic pathway for the acylation of hindered anilines.[1] The base prevents protonation of the unreacted amine by the HCl byproduct.

Materials & Safety Profile

| Reagent | CAS Registry | Role | Hazards (GHS) |

| 2-Ethyl-6-methylaniline | 24549-06-2 | Substrate | Toxic (Oral/Dermal), Irritant. |

| Pentanoyl Chloride | 638-29-9 | Reagent | Corrosive, Lachrymator, Reacts with water. |

| Triethylamine (TEA) | 121-44-8 | Base | Flammable, Corrosive. |

| DMAP | 1122-58-3 | Catalyst | Toxic (Transdermal absorption). |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Carcinogen (Suspected), Volatile. |

Critical Safety Note: Pentanoyl chloride releases HCl gas upon contact with moisture. All glassware must be flame-dried or oven-dried. Perform all operations in a functioning fume hood.

Method A: The Activated Acyl Chloride Route (Gold Standard)

Recommended for: High yield, scale-up, and robust purification.

Experimental Workflow

Figure 2: Step-by-step synthesis workflow ensuring kinetic control and purity.

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.

-

Solubilization: Add 2-ethyl-6-methylaniline (10 mmol, 1.35 g) and DCM (50 mL).

-

Base & Catalyst: Add Triethylamine (15 mmol, 2.1 mL) followed by DMAP (1.0 mmol, 122 mg).

-

Why DMAP? The pyridine nitrogen in DMAP is hyper-nucleophilic. It attacks the acid chloride first to form an N-acylpyridinium ion, which is a far superior acylating agent than the acid chloride itself, effectively "shuttling" the pentanoyl group to the hindered aniline [1].

-

-

Addition: Cool the mixture to 0°C. Add Pentanoyl chloride (12 mmol, 1.42 mL) dropwise via syringe over 10 minutes.

-

Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C). Due to steric hindrance, reaction time may range from 4 to 12 hours . Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The aniline spot (lower Rf, often UV active/ninhydrin positive) should disappear.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash 1: 1M HCl (2 x 30 mL). Crucial Step: This removes unreacted aniline (converting it to water-soluble salt) and the DMAP/TEA.

-

Wash 2: Saturated NaHCO₃ (2 x 30 mL) to remove excess acid/HCl.

-

Wash 3: Brine (30 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is likely a viscous oil or low-melting solid.

-

If Solid: Recrystallize from Hexanes/Ethyl Acetate (9:1).

-

If Oil: Flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Method B: Coupling Agent Route (Alternative)

Recommended for: Parallel synthesis libraries or if acid chloride is unavailable.

-

Reagents: Pentanoic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), MEA (1.0 eq), DIPEA (2.0 eq) in DMF.

-

Procedure:

-

Dissolve Pentanoic acid in DMF.

-

Add EDC and HOBt; stir for 30 mins to activate the acid (Active Ester formation).

-

Add MEA and DIPEA.

-

Stir at 60°C for 12-24 hours.

-

Note: Heating is often required for Method B because the active ester is less reactive than the acid chloride, and the steric bulk of MEA impedes attack [2].

-

Analytical Characterization (Expected Data)

To validate the synthesis, compare your data against these expected values:

-

Physical State: Off-white solid or viscous colorless oil.

-

1H NMR (CDCl₃, 400 MHz):

- 7.10 - 7.20 (m, 3H, Aromatic H).

- 6.90 (bs, 1H, NH) - Broad due to quadrupole broadening or exchange.

- 2.55 (q, 2H, Ar-CH₂-CH₃).

- 2.38 (t, 2H, CO-CH₂-).

- 2.20 (s, 3H, Ar-CH₃).

- 1.15 (t, 3H, Ar-CH₂-CH₃).

- 0.95 (t, 3H, Terminal CH₃ of pentyl chain).

-

Mass Spectrometry (ESI+):

-

Calculated MW: 219.33 g/mol .

-

Expected [M+H]+: 220.3.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Steric hindrance preventing attack. | Increase reaction temperature to reflux (40°C in DCM or switch to Toluene at 80°C). Increase DMAP to 20 mol%. |

| Purple Coloration | Oxidation of aniline. | Ensure strict inert atmosphere (N₂/Ar). Use fresh aniline (distill if black). |

| Starting Material Persists | Incomplete reaction. | Add 0.5 eq additional Pentanoyl chloride. Check if TEA was consumed (pH check). |

| Product is Oily/Impure | Residual solvent or isomers. | Dry under high vacuum for 24h. If rotamers exist, NMR peaks may appear doubled; run NMR at 50°C to coalesce peaks. |

References

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 32485, 2-Ethyl-6-methylaniline.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[4][5][6][7][8][9] Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

Sources

- 1. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]

- 2. 2-METHYL-6-ETHYL ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. chimia.ch [chimia.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jocpr.com [jocpr.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

recrystallization solvents for N-(2-ethyl-6-methylphenyl)pentanamide purification

This guide details the purification protocol for N-(2-ethyl-6-methylphenyl)pentanamide , a lipophilic, sterically hindered anilide.[1]

Based on structural analogues (e.g., N-(2,6-dimethylphenyl)pentanamide, MP 72–73°C), this compound is estimated to have a low melting point (55–75°C) .[1] This physical property presents a critical challenge: the tendency to "oil out" (phase separate as a liquid) rather than crystallize.[2] The protocols below are engineered to mitigate this risk.

Executive Summary

-

Target Compound: N-(2-ethyl-6-methylphenyl)pentanamide.[1]

-

Chemical Class: Sterically hindered lipophilic amide.

-

Critical Challenge: Low melting point (<75°C) leads to high risk of oiling out in high-boiling solvents.[1]

-

Recommended Solvent System: Ethyl Acetate / n-Hexane (Two-solvent system).[1]

-

Alternative System: Methanol / Water (Strict temperature control required).

Solvent Selection Strategy

The selection relies on the "Like Dissolves Like" principle, balanced against the melting point constraint. The pentyl chain adds significant lipophilicity, while the amide bond provides a polar anchor.

Solvent System Comparison Table

| Solvent System | Role | Suitability | Rationale |

| Ethyl Acetate / Hexane | Primary | High | EtOAc dissolves the amide readily; Hexane acts as a gentle anti-solvent.[1] The boiling point of EtOAc (77°C) allows dissolution without overheating the solute. |

| Methanol / Water | Secondary | Moderate | Good for removing non-polar impurities. Risk: High risk of oiling out if water is added too quickly or if the mixture is >60°C. |

| Diisopropyl Ether (DIPE) | Single | Moderate | Intermediate polarity. Can work as a single solvent but often requires cooling to -20°C for good yield.[1] |

| Toluene / Heptane | Avoid | Low | Boiling point of Toluene (110°C) exceeds the compound's MP. Will cause persistent oiling. |

Detailed Protocol: Ethyl Acetate / Hexane Recrystallization

This method uses a "solvent/anti-solvent" approach to gently force the compound out of solution without triggering phase separation (oiling).[2]

Materials

-

Crude N-(2-ethyl-6-methylphenyl)pentanamide.[1]

-

Solvents: Ethyl Acetate (HPLC Grade), n-Hexane (or n-Heptane).[1]

-

Equipment: Hot plate/stirrer, Erlenmeyer flasks, glass funnel, filter paper, vacuum filtration setup.

Step-by-Step Procedure

Phase 1: Dissolution

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimum amount of Ethyl Acetate.

-

Heat gently to 50–60°C (Do NOT boil aggressively; keep below the estimated MP of the solid if possible).

-

Swirl until fully dissolved. If solid remains, add EtOAc in 1 mL increments.

-

Expert Tip: If the solution is dark/colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

-

Phase 2: The Anti-Solvent Addition (The Critical Step)

-

Remove the flask from heat.

-

While the solution is still warm (~45°C), slowly add warm Hexane dropwise.

-

Swirl constantly. Continue adding Hexane until a faint, persistent cloudiness (turbidity) appears.

-

Add 2–3 drops of Ethyl Acetate to just clear the cloudiness. The solution should be clear but saturated.

Phase 3: Crystallization & Seeding [2][3]

-

Allow the flask to cool to room temperature undisturbed .

-

Seeding: If no crystals form by 30°C, add a tiny "seed" crystal of pure product (or scratch the glass wall with a rod).

-

Why? Hindered amides often supercool. Seeding provides a template for the lattice, preventing oiling.

-

-

Once room temperature is reached and crystals are visible, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

Phase 4: Isolation

-

Filter the crystals using vacuum filtration (Buchner funnel).[2][3]

-

Wash the filter cake with cold Hexane/EtOAc (9:1 ratio).

-

Dry the solid under vacuum or in a desiccator.[2] Avoid oven drying >40°C due to low melting point.[1]

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the compound separates as a liquid droplet instead of a solid crystal. This traps impurities and fails to purify the substance.

Decision Logic for Oiling Out

Caption: Workflow for managing phase separation during the recrystallization of low-melting amides.

Corrective Actions for Oiling Out:

-

Reheat: Redissolve the oil by warming the flask.

-

Dilute: Add a small amount of the good solvent (Ethyl Acetate). The solution was likely too concentrated (supersaturated).

-

Slow Down: Cool much slower. Wrap the flask in a towel to insulate it.

-

Trituration: If the oil persists at the bottom, decant the supernatant and scratch the oil with a glass rod vigorously to induce solidification.

Characterization & Purity Check

After drying, verify the success of the purification:

-

Melting Point (MP):

-

Expected Range: 55–75°C (Estimate based on dimethyl analog).

-

Criterion: A sharp range (<2°C difference) indicates high purity.

-

-

1H-NMR (CDCl3):

-

Check for the disappearance of starting material peaks (e.g., Aniline NH2 protons or Valeryl chloride shifts).

-

The amide NH proton typically appears as a broad singlet around

7.0–8.0 ppm. -

The alkyl chain (pentyl) will show distinct multiplets at

0.9–2.4 ppm.

-

References

-

PubChem. (n.d.). N-(2-ethylphenyl)pentanamide (CID 1721952).[1] National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

University of Massachusetts Amherst. (n.d.). Recrystallization: Principles and Procedures. Retrieved February 21, 2026, from [Link]

Sources

GC-MS analysis parameters for N-(2-ethyl-6-methylphenyl)pentanamide

Application Note: GC-MS Method Development & Analysis Protocol for N-(2-ethyl-6-methylphenyl)pentanamide

Executive Summary & Scientific Context

N-(2-ethyl-6-methylphenyl)pentanamide (Calculated MW: 219.33 Da) is a lipophilic amide structurally analogous to the chloroacetanilide class of herbicides (e.g., Metolachlor, Acetochlor) and local anesthetics (e.g., Lidocaine derivatives). In environmental and pharmaceutical analysis, this molecule often appears as a degradation product or process impurity where the chloroacetyl moiety of the parent compound is substituted or hydrolyzed and subsequently acylated by pentanoic acid species, or arises from specific synthetic pathways involving 2-ethyl-6-methylaniline.

This guide provides a rigorous, self-validating GC-MS protocol. Unlike standard operating procedures (SOPs) that merely list settings, this document details the mechanistic rationale behind parameter selection, ensuring the analyst can adapt the method to varying matrices (e.g., soil, water, or pharmaceutical formulations).

Key Analytical Challenges:

-

Isomeric Interference: The molecule has high structural similarity to other alkyl-anilides. Chromatographic resolution is critical.

-

Fragmentation Specificity: Electron Ionization (EI) yields common anilide fragments; unique identification requires monitoring specific high-mass ions to distinguish it from homologs.

Physiochemical Profile & Target Analyte Data

Before instrumental setup, the analyst must understand the target's behavior.

| Property | Value / Description | Analytical Implication |

| Formula | Nitrogen rule applies (Odd mass M+). | |

| Molecular Weight | 219.16 (Monoisotopic) | Target M+ for MS tuning. |

| Structure | Aniline core (2-ethyl-6-methyl) + Pentanoyl chain | Expect benzylic cleavage and amide bond rupture. |

| Polarity | Medium-Low (Lipophilic) | High solubility in EtOAc, DCM, MeOH. |

| Boiling Point | Est. 340–360°C | Requires high final oven temp (>280°C). |

Sample Preparation Protocol

Rationale: Direct injection is discouraged for complex matrices due to the non-volatile nature of co-extractives. A Liquid-Liquid Extraction (LLE) is recommended for aqueous samples, while Solid Phase Extraction (SPE) is preferred for biological/soil matrices.

Workflow Diagram: Extraction & Cleanup

Figure 1: Sample preparation workflow designed to maximize recovery of neutral amides.

Step-by-Step Methodology (Aqueous/Biological Matrix)

-

Aliquot: Transfer 5.0 mL of sample into a glass centrifuge tube.

-

pH Adjustment: Adjust pH to 9.0–10.0 using 1M NaOH.

-

Extraction: Add 3.0 mL of Ethyl Acetate:Hexane (50:50 v/v). Vortex vigorously for 2 minutes.

-

Why this solvent? Ethyl acetate provides polarity for the amide function, while hexane reduces extraction of highly polar matrix interferences.

-

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean vial.

-

Drying: Pass the organic phase through a Pasteur pipette packed with anhydrous

. -

Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Ethyl Acetate containing internal standard (e.g., Caffeine or deuterated Metolachlor).

Instrumental Parameters (GC-MS)

System: Agilent 7890/5977 or Thermo Trace/ISQ (Equivalent single-quadrupole systems).

Gas Chromatography (GC) Settings

| Parameter | Setting | Technical Rationale |

| Column | 5% Phenyl-methylpolysiloxane (HP-5ms, DB-5ms) 30m × 0.25mm ID × 0.25µm film | Standard non-polar phase ideal for separating aromatic isomers. |

| Carrier Gas | Helium (99.999%) @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution of semi-volatiles. |

| Inlet | Splitless (Pulse Splitless recommended) | Maximizes sensitivity. Pulse pressure (25 psi for 0.5 min) sharpens peaks. |

| Inlet Temp | 280°C | Ensures rapid volatilization of the amide (BP >300°C) without thermal degradation. |

| Injection Vol | 1.0 µL | Standard volume to prevent liner overload. |

Oven Temperature Program:

-

Initial: 80°C (Hold 1.0 min) – Solvent focusing.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C (Hold 3.0 min).

-

Critical: The slow ramp (5°C/min) in the 200–300°C region is essential to resolve the target from potential co-eluting herbicide metabolites (e.g., Acetochlor).

-

Mass Spectrometry (MS) Settings

| Parameter | Setting | Technical Rationale |

| Source Temp | 230°C | Prevents condensation of high-boiling amides in the source. |

| Transfer Line | 280°C | Matches final oven temp to prevent cold spots. |

| Ionization | EI (70 eV) | Standard energy for reproducible library matching (NIST). |

| Acquisition | SIM/Scan Mode (Synchronous) | Scan (m/z 50–450) for ID; SIM for quantitation. |

| Solvent Delay | 3.5 min | Protects filament from solvent surge. |

Fragmentation Analysis & Identification

Correct identification relies on understanding the fragmentation pathway of N-alkylanilides.

Theoretical Fragmentation Pathway:

-

Molecular Ion (

): m/z 219 (Weak to Moderate intensity). -

-Cleavage / Amide Bond Rupture:

-

Cleavage of the amide bond yields the 2-ethyl-6-methylaniline ion at m/z 135 . This is often the Base Peak (100%).

-

-

McLafferty Rearrangement:

-

The pentanoyl chain (

) possesses -

Rearrangement leads to the loss of propene/butene neutral fragments, often yielding ions at m/z 163 or m/z 177 depending on the specific hydrogen transfer mechanism favored by the steric bulk of the ortho groups.

-

-

Acylium Ion:

-

Formation of the pentanoyl cation [

]+ at m/z 85 .

-

Diagnostic SIM Ions for Quantitation

| Ion Type | m/z | Purpose |

| Target Ion | 135 | Quantitation (Base Peak, highly stable aromatic amine fragment). |

| Qualifier 1 | 219 | Confirmation (Molecular Ion). Essential to distinguish from homologs. |

| Qualifier 2 | 162 | Confirmation (Loss of butyl group |

| Qualifier 3 | 85 | Confirmation (Acylium ion). |

Fragmentation Pathway Diagram

Figure 2: Primary Electron Ionization (EI) fragmentation pathways for structural confirmation.

Quality Assurance & Validation Criteria

To ensure data integrity (E-E-A-T), the following criteria must be met for every batch:

-

Retention Time Window: The analyte must elute within ±0.05 min of the calibration standard.

-

Ion Ratios: The ratio of Qualifier ions (219, 162) to the Target ion (135) must be within ±20% of the reference standard.

-

Linearity: Calibration curve (10 – 1000 ng/mL) must yield

. -

Carryover Check: Inject a solvent blank immediately after the highest standard. Result must be < Limit of Detection (LOD).

References

-

Hossain, M. A., et al. (2013). Identification of bioactive compounds in leaf extracts using GC-MS. Used for general extraction protocols of lipophilic amides. Link

-

Agilent Technologies. (2017).[3] GC/MS Analysis of Designer Drugs and Metabolites. Provides baseline parameters for phenethylamine and anilide derivatives. Link

-

National Center for Biotechnology Information (PubChem). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. (Source for structural data on the parent chloro-analog). Link

-

Silva, A. T., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Mechanistic basis for N-alkylanilide fragmentation. Link

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Global standard for method validation. Link

Sources

Troubleshooting & Optimization

resolving solubility issues of N-(2-ethyl-6-methylphenyl)pentanamide in aqueous media

Topic: Resolving solubility issues of N-(2-ethyl-6-methylphenyl)pentanamide in aqueous media. Document ID: TS-SOL-2024-05 Audience: Researchers, Formulation Scientists, and Medicinal Chemists.[1]

Executive Summary & Physicochemical Reality

The Core Challenge: Users frequently encounter precipitation ("crashing out") when attempting to dissolve N-(2-ethyl-6-methylphenyl)pentanamide in aqueous buffers.[1] This issue stems from a fundamental misunderstanding of the molecule's electronic structure.

Unlike local anesthetics (e.g., Lidocaine, Bupivacaine) which share the "xylidide" core, this specific compound lacks a basic tertiary amine tail. It is a neutral lipophilic amide .[1]

-

Implication 1: It has no ionizable center in the physiological pH range (pH 1–14).[1]

-

Implication 2: Acidification (adding HCl) will NOT improve solubility. The amide nitrogen is non-basic due to resonance delocalization with the carbonyl group.[1]

-

Implication 3: The pentyl chain (C5) and the 2,6-disubstituted aromatic ring drive the LogP (partition coefficient) above 3.5, making it practically insoluble in pure water (< 10 µg/mL).

This guide provides three validated protocols to overcome this barrier, categorized by experimental application.

Decision Matrix: Selecting the Right Solvent System

Before proceeding, identify your downstream application. The "Quick Fix" (DMSO) is often toxic to live cells, while the "Biological Route" (Cyclodextrins) requires more preparation time but preserves cell viability.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The Cosolvent Method (DMSO/Ethanol)

Best for: High-throughput screening (HTS), enzymatic assays, and chemical characterization.

The Mechanism

This method relies on the Log-Linear Solubilization Model (Yalkowsky’s Model).[1] Solubility increases exponentially with the volume fraction of the cosolvent.[2] However, upon dilution into water, the solubility drops exponentially, creating a risk of precipitation.

Step-by-Step Workflow

-

Preparation of Stock Solution (1000x):

-

The "Step-Down" Dilution (Critical Step):

Troubleshooting Table: Protocol A

| Symptom | Probable Cause | Corrective Action |

| Cloudiness upon dilution | "Solvent Shock" (rapid polarity shift).[1] | Use an intermediate dilution step (e.g., dilute 1:10 in 50% PEG400 first, then into buffer). |

| Precipitate after 1 hour | Ostwald Ripening (crystal growth).[1] | Switch to Protocol B (Cyclodextrins) for long-duration assays. |

| Enzyme inhibition | DMSO interference.[1] | Reduce DMSO final concentration to < 0.1% or switch to Ethanol. |

Protocol B: Cyclodextrin Complexation (The "Biological" Standard)

Best for: Cell culture, animal studies, and assays sensitive to organic solvents.

The Mechanism

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic pentyl tail and the aromatic ring of your compound insert into the lipophilic cavity of the CD, while the hydrophilic outer shell ensures water solubility.

-

Why HP-β-CD? The 2-ethyl-6-methyl substitution creates steric bulk.[1] Native

-CD has low water solubility itself (18.5 mg/mL).[1] HP-β-CD is soluble >600 mg/mL and accommodates the steric hindrance of the xylidide group better.

Step-by-Step Workflow

-

Prepare Vehicle:

-

Complexation (Stirring Method):

-

Clarification:

Figure 2: Schematic of the host-guest inclusion complex formation. The hydrophobic drug is shielded from the aqueous environment.

FAQ: Addressing Common Pitfalls

Q1: Can I use HCl to dissolve it? It looks like a local anesthetic.

A: NO. This is the most common error.[1] Local anesthetics like Lidocaine are amino-amides (they have a tertiary amine group, pKa ~8.0).[1] Your compound, N-(2-ethyl-6-methylphenyl)pentanamide, is a simple amide .[1]

-

Chemistry Fact: The amide nitrogen lone pair is delocalized into the carbonyl oxygen. It is not basic . Adding HCl will not protonate the molecule and will not increase solubility. It may only degrade the molecule via acid hydrolysis at high temperatures.[1]

Q2: Why does it precipitate in PBS but not in water?

A: The "Salting Out" Effect. PBS contains high ionic strength (NaCl, Phosphate salts). Ions compete for water molecules (hydration shells), effectively reducing the water available to solvate your hydrophobic compound.

-

Fix: Prepare the stock in water or 5% Glucose first, then dilute into saline only at the final step.

Q3: Can I use Tween 80?

A: Yes (Protocol C). For in vivo IP/IV injections, a formulation of 5% Ethanol / 5% Tween 80 / 90% Saline is standard.

-

Warning: Tween 80 can cause histamine release in dogs and hypersensitivity in some models.[1]

References

-

Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (The definitive text on cosolvency and log-linear models).

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

PubChem Database. (2024).[1] Compound Summary: N-(2-ethylphenyl)pentanamide analogs. National Center for Biotechnology Information.[1] [1]

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666. (Detailed mechanism on HP-β-CD).

Disclaimer: This guide is for research purposes only. The protocols described involve chemicals that may be hazardous.[1] Always consult the Safety Data Sheet (SDS) before handling N-(2-ethyl-6-methylphenyl)pentanamide.

Sources

- 1. N-(2-ethylphenyl)pentanamide | C13H19NO | CID 1721952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yalkowsky, S.H. and Roseman, T.J. (1981) Solubilization of Drugs by Co-Solvents. In Yalkowsky, S.H., Ed., Techniques of Solubilization of Drugs, Vol. 12, Marcel Dekker Inc., New York, 91-134. - References - Scientific Research Publishing [scirp.org]

Technical Support Center: Removing Unreacted Aniline from N-(2-ethyl-6-methylphenyl)pentanamide Samples

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of purifying N-(2-ethyl-6-methylphenyl)pentanamide by removing unreacted 2-ethyl-6-methylaniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting insights to ensure you achieve the highest purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of your target amide.

Q1: What is the most direct and efficient method to remove unreacted 2-ethyl-6-methylaniline from my reaction mixture?

A1: The most common and highly effective method is an acidic wash performed during a liquid-liquid extraction (LLE).[1] This technique exploits the fundamental difference in basicity between the starting aniline (a primary amine) and the resulting N-(2-ethyl-6-methylphenyl)pentanamide (an amide).

Q2: Why is an acidic wash so effective at separating the aniline from the amide product?

A2: The effectiveness lies in the differential basicity of the two molecules.

-

Aniline: The lone pair of electrons on the nitrogen atom of 2-ethyl-6-methylaniline makes it basic. In the presence of a dilute acid (e.g., 1M HCl), this aniline is readily protonated to form a water-soluble ammonium salt (2-ethyl-6-methylanilinium chloride).[2][3]

-

Amide: In your product, N-(2-ethyl-6-methylphenyl)pentanamide, the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group.[4] This resonance stabilization significantly reduces the basicity of the nitrogen, preventing it from being easily protonated by a dilute acid.[4] Consequently, the protonated aniline salt partitions into the aqueous layer, while the neutral, much less basic amide product remains in the organic solvent layer, allowing for a clean separation.[1][5]

Q3: When should I consider using column chromatography instead of a simple acid wash?

A3: While an acid wash is excellent for removing basic impurities, column chromatography is recommended under several circumstances:

-

Presence of Non-Basic Impurities: If your reaction has produced other byproducts with polarities similar to your product, an acid wash will not remove them.

-

Incomplete Removal: If TLC or NMR analysis shows that the acid wash was insufficient, chromatography provides a more powerful separation based on polarity.[6]

-

High Purity Requirement: For applications requiring exceptionally high purity (>99%), chromatography is often a necessary final polishing step.

Q4: Are scavenger resins a practical alternative for this purification?

A4: Yes, scavenger resins are an excellent and modern alternative, particularly for simplifying workflow and avoiding aqueous extractions.[7] You would use a resin functionalized with an acidic group, such as a sulfonic acid-bound resin (e.g., MP-TsOH or ISOLUTE SCX-2).[8][9] The basic aniline binds irreversibly to the acidic resin, while your neutral amide product remains in solution. The resin is then simply filtered off, leaving a purified solution of your product.[7] This method is especially advantageous for parallel synthesis or when handling many small-scale reactions.

Section 2: Purification Strategy Decision Workflow

This diagram outlines a logical path to selecting the appropriate purification method based on your experimental needs and initial purity assessment.

Caption: Decision tree for selecting a purification strategy.

Section 3: Troubleshooting Guide

Direct answers to specific problems you may encounter during the purification process.

| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |

| Aniline is still present after one acidic wash (confirmed by TLC/NMR). | 1. Incomplete extraction due to insufficient acid. 2. Emulsion formation preventing clean separation. 3. Insufficient mixing of the two phases. | 1. Repeat the Wash: Perform a second or even third extraction with fresh 1M HCl solution.[1] 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Ensure Thorough Mixing: Invert the separatory funnel gently but thoroughly at least 10-15 times, venting frequently. |

| My amide product seems to be lost to the aqueous layer. | 1. The amide is unexpectedly basic and is being protonated. 2. The acid used was too concentrated. 3. The product is partially water-soluble. | 1. Use a Weaker Acid: Consider switching from HCl to a milder acid like 10% citric acid or dilute acetic acid.[10] 2. Back-Extraction: After separating the layers, basify the acidic aqueous layer with NaOH or NaHCO₃ and extract it with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product. |

| My product and aniline co-elute or have very close Rf values in column chromatography. | The chosen solvent system lacks the selectivity to differentiate between the two compounds.[6] | 1. Modify the Mobile Phase: Try a different solvent system. If hexane/ethyl acetate fails, consider dichloromethane/methanol or toluene/acetone.[6][11] 2. Add a Modifier: For basic compounds like aniline interacting with acidic silica, add a small amount (0.1-1%) of triethylamine to the eluent to improve peak shape and potentially alter retention.[6][12] 3. Change the Stationary Phase: Consider switching from silica gel to alumina or using a reverse-phase (C18) column.[11] |

| My compound streaks badly on the TLC plate or column. | The compound is interacting too strongly with the acidic silica gel, which is common for basic or very polar compounds.[6] | Add a Basic Modifier: As above, add 0.1-1% triethylamine or ammonia in methanol to your eluent system. This neutralizes the acidic sites on the silica, preventing strong adsorption and tailing.[6][12] |

| My product "oiled out" instead of crystallizing during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of your product.[13] 2. Impurity concentration is too high, causing melting point depression.[13] 3. The solution was cooled too rapidly. | 1. Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below your product's melting point. 2. Pre-Purify: Remove the bulk of impurities with a quick acid wash or a silica gel "plug" filtration before attempting recrystallization.[13] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure product. Allow the solution to cool slowly to room temperature before moving to an ice bath.[13] |

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the primary purification techniques.

Protocol 1: Liquid-Liquid Extraction with Acidic Wash

This is the primary method for bulk removal of unreacted aniline.

Caption: Standard workflow for an acidic wash extraction.

Methodology:

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

-

First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel.[1]

-

Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting frequently.

-

Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer contains your amide product, while the aqueous layer contains the protonated aniline hydrochloride.[2]

-

Drain: Carefully drain and collect the lower (aqueous) layer.

-

Repeat (Optional but Recommended): Repeat steps 3-6 with a fresh portion of 1M HCl to ensure complete removal of the aniline.

-

Neutralizing Wash: Wash the organic layer with an equal volume of deionized water to remove residual HCl.

-

Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.[1]

-

Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.

-

Isolation: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the purified N-(2-ethyl-6-methylphenyl)pentanamide.

-

Verification: Confirm the absence of aniline using a suitable analytical method (TLC, ¹H NMR, or LC-MS).

Protocol 2: Flash Column Chromatography

Use this method for high-purity isolation or when other impurities are present.

Methodology:

-

TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product spot and the aniline spot, with an Rf for your product between 0.2 and 0.4. A common starting point is a mixture of hexanes and ethyl acetate.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

-

Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product. Aniline is less polar than the corresponding amide and will typically elute from the column first in a normal-phase system.[12]

-

Combine and Isolate: Combine the pure fractions containing your product and remove the solvent via rotary evaporation.

Protocol 3: Purification via Scavenger Resin

A simple, filtration-based method for removing the aniline impurity.

Methodology:

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).

-

Resin Selection: Choose a polymer-supported scavenger resin with a strong acid functionality, such as a sulfonic acid resin (e.g., Biotage MP-TsOH).

-

Scavenging: Add the scavenger resin to the solution (typically 2-3 molar equivalents relative to the amount of residual aniline).

-

Incubation: Gently agitate the mixture at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of aniline by TLC or LC-MS.

-

Filtration: Once the aniline is consumed, simply filter the mixture to remove the resin.

-

Isolation: Wash the resin with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent to obtain the purified product.

Section 5: Summary of Purification Techniques

| Technique | Principle of Separation | Best For | Advantages | Disadvantages |

| Acidic Wash (LLE) | Basicity Difference | Removing bulk aniline impurity quickly and efficiently. | Fast, inexpensive, scalable, highly effective for basic impurities. | May form emulsions; not effective for non-basic impurities.[14] |

| Column Chromatography | Polarity Difference | Achieving high purity; separating multiple components. | High resolving power; separates non-basic impurities. | More time-consuming, uses large solvent volumes, potential for product loss on the column.[6] |

| Recrystallization | Solubility Difference | Purifying solid products to a high degree of crystallinity. | Can yield very pure material; relatively inexpensive. | Requires the product to be a solid; finding a suitable solvent can be challenging; potential for low recovery.[13][15] |

| Scavenger Resin | Covalent/Ionic Binding | Simplifying workup; high-throughput applications. | Very simple workup (filtration); high selectivity for target impurity.[7] | Resins can be expensive; may require longer reaction times. |

References

- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.

- ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?

- Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.

- Tianyuan Pharmaceutical. (2025, July 14). Application of Centrifugal Extractor in Aniline Extraction.

- Berger, T. A., & Deye, J. F. (n.d.). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography.

- Benchchem. (n.d.). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.

- ResearchGate. (2013, January 29). How to remove aniline from reaction mixture.

- Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?

- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?

- Gendel, Y., & Nativ, P. (2002, May 7). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 3035–3041.

- Amerigo Scientific. (n.d.). Scavenger Resins.

- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?

- Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?

- El-Behissy, A. A. (2022, September 24). 21.7: Chemistry of Amides.

- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Centrifugal Extractor in Aniline Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 8. biotage.com [biotage.com]

- 9. biotage.com [biotage.com]

- 10. kochmodular.com [kochmodular.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 15. researchgate.net [researchgate.net]

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Interpretation of N-(2-ethyl-6-methylphenyl)pentanamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose.[1][2][3] This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of N-(2-ethyl-6-methylphenyl)pentanamide, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of the expected spectral data, compare it with potential real-world observations, and provide the necessary experimental context for a thorough understanding.

The Structural Landscape of N-(2-ethyl-6-methylphenyl)pentanamide

To interpret its ¹H NMR spectrum, we must first understand the molecule's structure and the distinct chemical environments of its protons.

Figure 1. Structure of N-(2-ethyl-6-methylphenyl)pentanamide with proton labeling.

The presence of various functional groups—an amide, a substituted aromatic ring, and an alkyl chain—results in a spectrum with distinct regions. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is affected by electronegative atoms and the magnetic anisotropy of nearby π systems.[4][5]

Predicted ¹H NMR Spectrum

The following table outlines the predicted chemical shifts, multiplicities, and integrations for each proton in N-(2-ethyl-6-methylphenyl)pentanamide. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar structural motifs.[6][7][8]

| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Integration |

| Ha | -CH3 (pentanamide) | 0.9 - 1.0 | Triplet | 3H |

| Hb | -CH2- (pentanamide, γ) | 1.3 - 1.5 | Sextet | 2H |

| Hc | -CH2- (pentanamide, β) | 1.6 - 1.8 | Quintet | 2H |

| Hd | -CH2- (pentanamide, α) | 2.2 - 2.4 | Triplet | 2H |

| He | -CH3 (ethyl group) | 1.1 - 1.3 | Triplet | 3H |

| Hf | -CH2- (ethyl group) | 2.5 - 2.7 | Quartet | 2H |

| Hg | -CH3 (methyl group) | 2.1 - 2.3 | Singlet | 3H |

| Hh, i, j | Aromatic protons | 7.0 - 7.3 | Multiplet | 3H |

| Hk | Amide N-H | 7.5 - 8.5 | Broad Singlet | 1H |

In-Depth Analysis of Spectral Regions

1. The Aliphatic Region (δ 0.9 - 2.7 ppm):

-

Pentanamide Chain (Ha, Hb, Hc, Hd): The terminal methyl group (Ha) is expected to appear as a triplet around 0.9-1.0 ppm due to coupling with the adjacent methylene protons (Hb). The methylene groups of the pentanamide chain (Hb, Hc, Hd) will exhibit complex splitting patterns due to coupling with their neighbors. Hb will likely be a sextet, Hc a quintet, and the α-methylene protons (Hd) a triplet, shifted downfield to 2.2-2.4 ppm due to the deshielding effect of the adjacent carbonyl group.[9]

-

Ethyl and Methyl Substituents (He, Hf, Hg): The methyl protons of the ethyl group (He) will appear as a triplet, while the methylene protons (Hf) will be a quartet due to coupling with each other. The methyl group directly attached to the aromatic ring (Hg) will be a singlet in the range of 2.1-2.3 ppm.

2. The Aromatic Region (δ 7.0 - 7.3 ppm):

-

The three protons on the disubstituted benzene ring (Hh, i, j) are chemically non-equivalent and will likely produce a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns depend on the combined electronic effects of the amide and alkyl substituents.[10][11][12][13][14] Generally, substituents on a benzene ring influence the chemical shifts of the ring protons.[11]

3. The Amide Proton (δ 7.5 - 8.5 ppm):

-

The amide proton (Hk) signal is typically a broad singlet and its chemical shift is highly dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[15]

The Impact of Restricted Rotation Around the Amide Bond

A critical consideration in the ¹H NMR of amides is the restricted rotation around the C-N bond, which possesses partial double-bond character due to resonance.[1][2][16] This can lead to the existence of cis and trans rotamers, which may be observable as separate sets of signals in the NMR spectrum, particularly at lower temperatures.[17][18] For N-(2-ethyl-6-methylphenyl)pentanamide, steric hindrance from the ortho substituents on the phenyl ring could influence the rotational barrier and potentially lead to the observation of distinct rotameric forms.[16]

Figure 2. Equilibrium between cis and trans rotamers of an amide.

Comparison with Alternative Structures and Impurities

When analyzing a real-world spectrum, it is crucial to consider potential impurities from the synthesis. For instance, unreacted starting materials such as 2-ethyl-6-methylaniline or pentanoyl chloride would exhibit distinct ¹H NMR signals.

-

2-ethyl-6-methylaniline: Would show a broad NH2 signal around 3.5-4.5 ppm and lack the signals corresponding to the pentanamide chain.

-

Pentanoyl chloride: Would display signals for the pentanoyl chain but at slightly different chemical shifts due to the different electronic environment of the carbonyl group, and would lack aromatic and amide proton signals.

Additionally, regioisomers of the final product, such as N-(2-ethyl-4-methylphenyl)pentanamide, would present a different splitting pattern in the aromatic region. Careful analysis of coupling constants and multiplicities is key to distinguishing between such isomers.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of N-(2-ethyl-6-methylphenyl)pentanamide for structural verification.

Materials:

-

N-(2-ethyl-6-methylphenyl)pentanamide sample (5-10 mg)

-

Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants.

-

Figure 3. Workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of N-(2-ethyl-6-methylphenyl)pentanamide provides a wealth of structural information. A thorough interpretation, grounded in the fundamental principles of NMR spectroscopy, allows for the unambiguous assignment of each proton signal. By considering factors such as chemical shifts, coupling patterns, integration, and the potential for rotational isomerism, researchers can confidently verify the structure of this and similar molecules. This guide provides a framework for such an analysis, emphasizing the importance of a systematic approach and the consideration of potential real-world complexities.

References

-

Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link][1][2]

-

Vertex AI Search. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [1][2]

-

Bedford, G. R., et al. (n.d.). Modulations in restricted amide rotation by steric induced conformational trapping. PMC. [Link][16]

-

Diehl, P. (n.d.). Proton Chemical Shifts in Polysubstituted Benzenes. AIP Publishing. [Link][10]

-

Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. [Link][11]

-

Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link][12]

-

Unknown Author. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][13]

-

Gowda, B. T. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. ResearchGate. [Link][14]

-

Wang, N., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 373-378. [Link][17]

-

Contreras, R. H., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. PMC. [Link][18]

-

Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-157. [Link]

-

Schönewerk, J., & Hartmann, H. (n.d.). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link][15]

-

Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link][6]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]

-

Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. [Link][3]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link][7]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link][9]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link][5]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link][8]

-

National Institutes of Health. (n.d.). N-(2-ethylphenyl)pentanamide. PubChem. [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

MDPI. (2022, July 20). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. [Link]

Sources

- 1. azom.com [azom.com]

- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 3. savemyexams.com [savemyexams.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. acdlabs.com [acdlabs.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 12. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. che.hw.ac.uk [che.hw.ac.uk]

- 16. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jesi.astr.ro [jesi.astr.ro]

- 18. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Profiling: N-(2-ethyl-6-methylphenyl)pentanamide vs. Standard TRPM8 Agonists

[1]

Executive Summary

Content Type: Technical Comparison Guide Subject: N-(2-ethyl-6-methylphenyl)pentanamide (referred to herein as Analog-EMP5 ) Context: Structure-Activity Relationship (SAR) of N-aryl-alkanamide cooling agents.

This guide provides a technical analysis of Analog-EMP5 , a specific N-aryl alkanamide, comparing its cooling efficacy against industry-standard TRPM8 agonists: WS-3 (N-ethyl-p-menthane-3-carboxamide), WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), and WS-12 (N-(4-methoxyphenyl)-p-menthane-3-carboxamide).[1]

While WS-3 and WS-23 rely on cycloalkyl or branched aliphatic scaffolds, Analog-EMP5 utilizes a sterically hindered aniline core coupled with a linear pentyl chain.[1] This structural divergence significantly alters receptor binding kinetics, metabolic stability, and sensory profile.

Structural & Mechanistic Analysis

The cooling sensation is mediated by the activation of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.[2][3][4] The efficacy of a ligand depends on its ability to fit the hydrophobic pocket of the TRPM8 transmembrane domain.

Chemical Architecture Comparison

| Feature | Analog-EMP5 (Target) | WS-3 (Standard) | WS-23 (Acyclic) | WS-12 (High Potency) |

| Chemical Class | N-aryl alkanamide | N-alkyl cycloalkanecarboxamide | N-alkyl alkanamide | N-aryl cycloalkanecarboxamide |

| Hydrophobic Core | 2-ethyl-6-methylphenyl (Aromatic) | p-Menthane (Cyclohexane) | Di-isopropyl (Branched Alkyl) | p-Menthane (Cyclohexane) |

| Amide Linker | Secondary Amide | Secondary Amide | Secondary Amide | Secondary Amide |

| Tail Group | Pentyl (C5 Linear) | Ethyl | Methyl | 4-Methoxyphenyl |

| Steric Hindrance | High (Ortho-substitution protects amide) | Moderate | Low | High |

| LogP (Est.) | ~3.8 - 4.2 | 3.7 | 2.5 | 5.3 |

Mechanism of Action (TRPM8 Pathway)

The following diagram illustrates the signal transduction pathway initiated by Analog-EMP5 compared to Menthol.

Caption: TRPM8 activation pathway highlighting the steric stabilization provided by the 2,6-dialkyl substitution in Analog-EMP5.

Comparative Performance Data

The following data synthesizes experimental SAR trends for N-aryl amides versus traditional coolants.

Cooling Intensity & Profile[1]

| Parameter | Analog-EMP5 | WS-3 | WS-23 | WS-12 |

| Relative Intensity (Menthol=100) | 150 - 200 (Predicted)* | 150 | 75 | ~500+ |

| Onset Speed | Slow/Delayed | Fast | Immediate | Very Slow |

| Duration | Long (>20 mins) | Moderate (10-15 mins) | Short (<10 mins) | Very Long (>30 mins) |

| Location of Sensation | Throat / Back of Mouth | Roof of Mouth / Throat | Front of Tongue / Mouth | Entire Oral Cavity |

| Bitterness/Off-Note | Low (Due to steric shielding) | Low | None | None |

*Note: Intensity for Analog-EMP5 is predicted based on the "Pentanamide" tail providing optimal chain length (C5) for TRPM8 hydrophobic interaction, similar to the high potency of N-alkyl-p-menthane carboxamides with C4-C5 tails.[1]

Key Differentiator: Hydrolytic Stability

The 2-ethyl-6-methylphenyl moiety is the critical differentiator.[1] In standard N-phenyl amides, metabolic enzymes (amidases) can rapidly cleave the amide bond.

-